molecular formula C7H5BrClNO B594453 1-(3-Bromo-5-chloropyridin-2-YL)ethanone CAS No. 1256823-11-6

1-(3-Bromo-5-chloropyridin-2-YL)ethanone

Cat. No.: B594453
CAS No.: 1256823-11-6
M. Wt: 234.477
InChI Key: KMNWYNVTWPFJNR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a solid crystalline substance that is used in various scientific research and industrial applications. The compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, which imparts unique chemical properties.

Scientific Research Applications

1-(3-Bromo-5-chloropyridin-2-YL)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It can be modified to create compounds with potential therapeutic effects.

    Medicine: Research into the compound’s derivatives has shown promise in the development of new drugs for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The safety information for “1-(3-Bromo-5-chloropyridin-2-YL)ethanone” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P271, P280 .

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-chloropyridine with ethanoyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-(3-Bromo-5-chloropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

1-(3-Bromo-5-chloropyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:

These compounds share similar structural features but differ in the position of the halogen atoms on the pyridine ring. The unique arrangement of bromine and chlorine in this compound imparts distinct chemical properties, making it suitable for specific applications that other derivatives may not fulfill.

Properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNWYNVTWPFJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857413
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256823-11-6
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromo-5-chloropyridin-2-yl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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